molecular formula C6H7N5S B8581663 [5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine

[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine

Katalognummer: B8581663
Molekulargewicht: 181.22 g/mol
InChI-Schlüssel: OBTUFSQYZUKGGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine is a heterocyclic compound that features both pyrazole and thiadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Eigenschaften

Molekularformel

C6H7N5S

Molekulargewicht

181.22 g/mol

IUPAC-Name

[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine

InChI

InChI=1S/C6H7N5S/c7-3-5-10-11-6(12-5)4-1-2-8-9-4/h1-2H,3,7H2,(H,8,9)

InChI-Schlüssel

OBTUFSQYZUKGGU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NN=C1)C2=NN=C(S2)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine can be achieved through a multi-step process involving the reaction of nitrile imines with Erlenmeyer thioazlactones. This method involves a domino double 1,3-dipolar cycloaddition reaction, followed by the elimination of carbon monoxide and phenylmethanthiol from the initially formed cycloadducts .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of [5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its combined pyrazole and thiadiazole moieties, which confer unique chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.